molecular formula C12H14N2O2 B12751555 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- CAS No. 121742-47-0

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)-

Cat. No.: B12751555
CAS No.: 121742-47-0
M. Wt: 218.25 g/mol
InChI Key: QXKJWHWUDVQATH-LBPRGKRZSA-N
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Description

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- is a heterocyclic organic compound with the molecular formula C12H14N2O2. It is known for its unique structure, which includes a piperidinedione core substituted with an ethyl group and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Piperidinedione, 3-methyl-3-(4-pyridinyl)-
  • 2,6-Piperidinedione, 3-ethyl-3-(3-pyridinyl)-
  • 2,6-Piperidinedione, 3-ethyl-3-(2-pyridinyl)-

Uniqueness

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

121742-47-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(3S)-3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)/t12-/m0/s1

InChI Key

QXKJWHWUDVQATH-LBPRGKRZSA-N

Isomeric SMILES

CC[C@]1(CCC(=O)NC1=O)C2=CC=NC=C2

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Origin of Product

United States

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